molecular formula C16H17NO B180932 2-Methyl-n,2-diphenylpropanamide CAS No. 58265-36-4

2-Methyl-n,2-diphenylpropanamide

Cat. No.: B180932
CAS No.: 58265-36-4
M. Wt: 239.31 g/mol
InChI Key: IHKUJUMPJNXQEH-UHFFFAOYSA-N
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Description

2-Methyl-N,2-diphenylpropanamide (CAS: 69737-54-8) is a tertiary amide with the molecular formula C₁₆H₁₇NO (MW: 239.31 g/mol). Its structure features a methyl group at the 2-position of the propanamide backbone, with phenyl substituents at both the amide nitrogen (N-phenyl) and the 2-position (2-phenyl) . Key physicochemical properties include:

  • Melting point: 90°C
  • Predicted boiling point: 425.3±14.0°C
  • Density: 1.082±0.06 g/cm³
  • pKa: -3.77 (predicted)

The compound is synthesized via copper-catalyzed aminoarylation or coupling reactions involving acrylamides and aryl halides . Its characterization relies on NMR, HRMS, and chromatographic methods .

Properties

CAS No.

58265-36-4

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-methyl-N,2-diphenylpropanamide

InChI

InChI=1S/C16H17NO/c1-16(2,13-9-5-3-6-10-13)15(18)17-14-11-7-4-8-12-14/h3-12H,1-2H3,(H,17,18)

InChI Key

IHKUJUMPJNXQEH-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2

Other CAS No.

58265-36-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Features of Key Analogues
Compound Name Substituents/Modifications Molecular Formula MW (g/mol)
2-Methyl-N,2-diphenylpropanamide 2-methyl, N-phenyl, 2-phenyl C₁₆H₁₇NO 239.31
N,2-Diphenylpropanamide (5c) No methyl group at 2-position C₁₅H₁₅NO 226.12
2-Hydroxy-N,2-diphenylpropanamide Hydroxyl group at 2-position C₁₅H₁₅NO₂ 241.29
Flutamide 2-methyl, N-(4-nitro-3-(trifluoromethyl)phenyl) C₁₁H₁₁F₃N₂O₃ 276.22
3-(4-Benzoylpiperazin-1-yl)-2-methyl-N,2-diphenylpropanamide Piperazine-benzoyl moiety at 3-position C₂₇H₂₉N₃O₂ 450.21

Key Observations :

  • Copper-catalyzed methods (e.g., ) yield this compound derivatives in moderate yields (23–55%), influenced by steric hindrance from the methyl and phenyl groups.
  • Palladium-catalyzed hydroarylation (e.g., ) achieves higher yields (56%) for simpler analogues like N,2-diphenylpropanamide due to reduced steric complexity.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Melting Point (°C) Boiling Point (°C) Solubility Spectral Data (HRMS/NMR)
This compound 90 425.3 (predicted) Low in H₂O HRMS: [M+H]⁺ 239.31
N,2-Diphenylpropanamide (5c) Not reported Not reported CHCl₃, EtOAc ¹H NMR: δ 1.63 (d, J=7.3 Hz, CH₃)
2-Hydroxy-N,2-diphenylpropanamide Not reported Not reported CHCl₃ [α]D²⁰ +17 (chiral HPLC)
Flutamide 111–113 Decomposes DMSO, ethanol UV: λmax 295 nm

Key Observations :

  • The methyl group in this compound increases hydrophobicity compared to N,2-diphenylpropanamide, as evidenced by lower aqueous solubility .
  • Hydroxy-substituted analogues (e.g., ) exhibit chirality, enabling enantiomeric resolution (84.9:15.1 er) via chiral HPLC.

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